methyl 2-(1H-indol-5-yl)acetate
Description
Methyl 2-(1H-indol-5-yl)acetate is an indole-derived compound featuring an acetic acid methyl ester substituent at the 5-position of the indole ring. Indole derivatives are pivotal in medicinal chemistry due to their prevalence in bioactive molecules, including neurotransmitters, anticancer agents, and enzyme inhibitors.
Hydrolysis and condensation steps may further modify substituents .
Properties
IUPAC Name |
methyl 2-(1H-indol-5-yl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-14-11(13)7-8-2-3-10-9(6-8)4-5-12-10/h2-6,12H,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWPPJBSFGQAVEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC2=C(C=C1)NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33140-84-0 | |
| Record name | methyl 2-(1H-indol-5-yl)acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(1H-indol-5-yl)acetate can be achieved through several synthetic routes. One common method involves the reaction of methyl 2-nitrophenylacetic acid with formaldehyde, tetrabutylammonium iodide, and potassium carbonate in toluene. This reaction provides 2-(2-nitrophenyl)acrylate, which can then be further processed to yield the desired indole derivative .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The choice of reagents and reaction conditions may be optimized to improve yield and reduce production costs. The use of continuous flow reactors and other advanced technologies can also enhance the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(1H-indol-5-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding indole derivatives with different functional groups.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to the formation of amino-substituted indoles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Reaction conditions may vary depending on the desired product, but typical conditions include refluxing in organic solvents such as toluene or methanol .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield indole-2-carboxylic acids, while reduction reactions can produce amino-substituted indoles .
Scientific Research Applications
Methyl 2-(1H-indol-5-yl)acetate has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex indole derivatives, which are valuable in the development of pharmaceuticals and agrochemicals.
Industry: This compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 2-(1H-indol-5-yl)acetate involves its interaction with specific molecular targets and pathways. Indole derivatives are known to interact with various enzymes and receptors in biological systems, leading to diverse biological effects. For example, some indole derivatives can activate the aryl hydrocarbon receptor (AHR), which plays a role in the regulation of gene expression and immune responses . The specific molecular targets and pathways involved in the action of this compound may vary depending on its structure and functional groups.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs, highlighting substituent variations, molecular properties, and biological or synthetic relevance:
Structural and Functional Analysis
Substituent Position and Electronic Effects
- Indole 1-position vs. 5-position substitution : Ethyl 2-(1H-indol-1-yl)acetate exhibits BACE1 inhibitory activity (77% at 100 µM), while 5-substituted analogs (e.g., this compound) may display altered bioactivity due to differences in steric and electronic interactions with enzyme active sites.
- Ester vs. Carboxylic Acid : Carboxylic acid derivatives (e.g., 2-(6-methyl-1H-indol-3-yl)acetic acid ) are more polar, enhancing solubility but reducing cell membrane permeability compared to ester analogs.
Functional Group Modifications
- Methoxy and Formyl Groups : Methoxy groups (e.g., in Methyl (3-formyl-5-methoxy-1H-indol-1-yl)acetate ) improve metabolic stability, while formyl groups enable further derivatization via Schiff base formation.
Biological Activity
Methyl 2-(1H-indol-5-yl)acetate is an indole derivative that has garnered attention due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications, supported by research findings and comparative studies.
Structural Characteristics
This compound features an indole moiety, which is a bicyclic compound consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The acetate group attached to the nitrogen enhances its chemical reactivity and biological activity. The unique substitution pattern of this compound influences its interaction with various biological targets, including enzymes and receptors.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Aryl Hydrocarbon Receptor (AHR) : Indole derivatives can activate AHR, which is involved in the regulation of gene expression and immune responses.
- Enzyme Interaction : The indole ring can participate in hydrogen bonding and π-π interactions, crucial for binding to biological targets. The acetate group may undergo hydrolysis to release the active indole moiety.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
- Antioxidant Activity : It has been shown to inhibit nitric oxide (NO) production, suggesting potential antioxidant properties .
- Antimicrobial Properties : The compound displays antimicrobial activity against various pathogens, making it a candidate for developing new antimicrobial agents.
- Neuropharmacological Effects : Indole derivatives are being studied for their potential in treating neuropsychiatric disorders due to their interaction with serotonin receptors .
Comparative Analysis with Similar Compounds
To better understand the unique characteristics of this compound, a comparison with related compounds is useful:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Methyl 2-(1H-indol-3-yl)acetate | Indole derivative | Different position of the acetate group; varied biological activity |
| Indole-3-acetic acid | Plant hormone | Involved in plant growth; distinct mechanism of action |
| Methyl 2-(1H-indol-5-yloxy)acetate | Indole derivative | Exhibits antimicrobial properties; different functionalization |
This table highlights how structural variations influence the biological activity and potential applications of these compounds.
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound:
- Antioxidant Activity Study : A study evaluated the compound's ability to inhibit NO production in vitro, demonstrating significant antioxidant effects that could be harnessed in therapeutic applications .
- Antimicrobial Efficacy : Research has shown that this compound exhibits notable antimicrobial properties against both gram-positive and gram-negative bacteria, indicating its potential as a lead compound for new antibiotics.
- Neuropharmacological Research : Investigations into the psychopharmacological effects of indole derivatives have suggested that this compound may influence serotonin receptor activity, providing insights into its potential use in treating mood disorders .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
